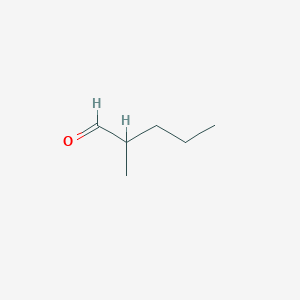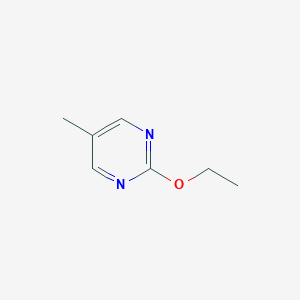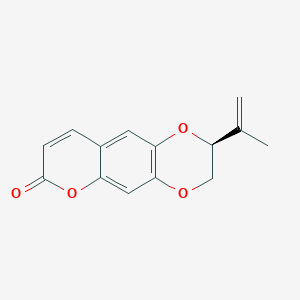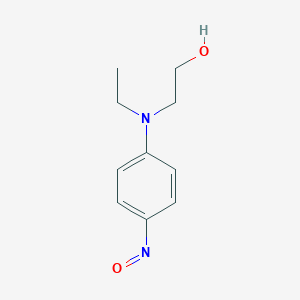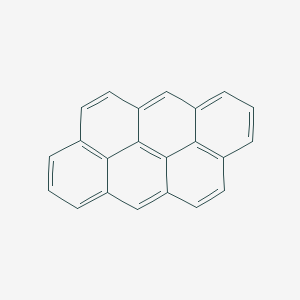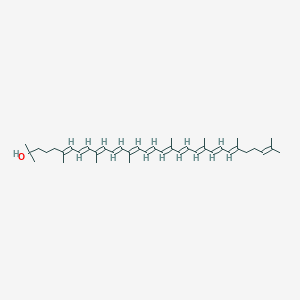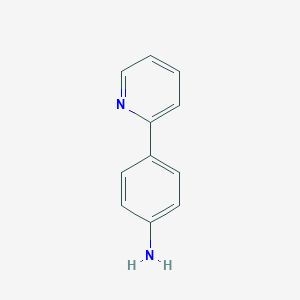
4-(2-吡啶基)苯胺
概述
描述
This compound features a pyridine ring attached to an aniline group, making it a valuable intermediate in various chemical syntheses . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both academic and industrial research.
科学研究应用
4-(2-Pyridyl)aniline has a wide range of applications in scientific research:
作用机制
Target of Action
4-(2-Pyridyl)aniline is a compound that contains a pyridine ring, which is a privileged scaffold in drug discovery . The nitrogen atom on pyridine has a profound impact on its physicochemical properties, making pyridine a good bioisostere for the phenyl fragment . The phenyl-pyridyl switch may improve a drug’s in vitro binding affinity, in vitro functional affinity, in vitro PK/ADME profile, in vitro safety profile, and in vivo pharmacological profile . .
Mode of Action
It is known that the presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . These properties can translate to improved pharmaceutical profiles .
Biochemical Pathways
Pyridine-containing drugs have been approved by the fda, making pyridine a privileged scaffold . This suggests that 4-(2-Pyridyl)aniline could potentially interact with various biochemical pathways.
Pharmacokinetics
The presence of a pyridine ring can influence a drug’s in vitro pk/adme profile .
Result of Action
The presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, potentially leading to various effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-(2-Pyridyl)aniline can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling between a boronic acid and an aryl halide . This method is favored for its mild reaction conditions and high yields. Another method involves the direct amination of 2-bromopyridine with aniline under catalytic conditions .
Industrial Production Methods: In industrial settings, the production of 4-(2-Pyridyl)aniline often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors has also been explored to enhance production rates and reduce costs .
化学反应分析
Types of Reactions: 4-(2-Pyridyl)aniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It participates in electrophilic and nucleophilic substitution reactions, often forming new C-C or C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and various ligands are employed in cross-coupling reactions.
Major Products: The major products formed from these reactions include substituted pyridines, aminopyridines, and other heterocyclic compounds .
相似化合物的比较
2-Aminopyridine: Similar in structure but lacks the phenyl group.
4-Aminopyridine: Similar but with the amino group in a different position.
2-(4-Pyridyl)aniline: Similar but with the pyridine ring attached at a different position.
Uniqueness: 4-(2-Pyridyl)aniline’s unique combination of a pyridine ring and an aniline group allows it to participate in a broader range of chemical reactions compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
属性
IUPAC Name |
4-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRAPNURYRQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332666 | |
| Record name | 4-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18471-73-3 | |
| Record name | 4-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photophysical properties of cyclometalated platinum complexes containing 4-(2-pyridyl)aniline?
A1: The synthesized platinum complexes exhibit intense UV-Vis absorption and photoluminescence properties. [] For instance, the complex Pt(II) shows maximum UV-Vis absorption at 346 nm and photoluminescence at 537 nm. Interestingly, introducing a tert-butyl group to the phenyl ring in Pt(II) results in a red-shift of 7-13 nm for both absorption and emission wavelengths. [] These properties make these complexes potentially useful in applications like OLEDs and other optoelectronic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

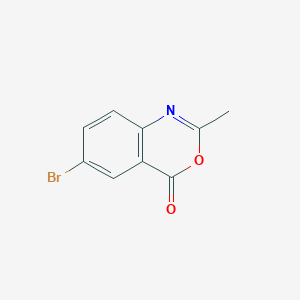
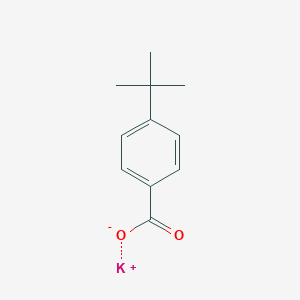
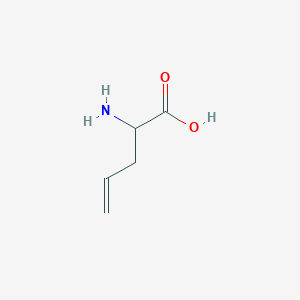
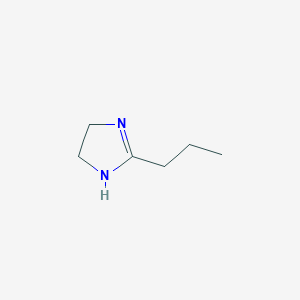
![2-[acetyl(ethyl)amino]ethyl acetate](/img/structure/B94366.png)
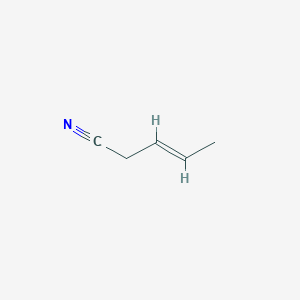
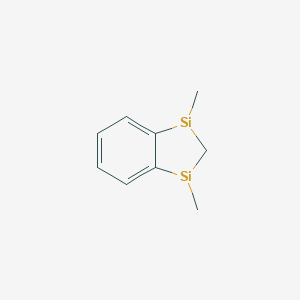
![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
